Jps014 (tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JPS014 (TFA) is a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC). It is specifically designed to degrade class I histone deacetylase (HDAC), particularly HDAC1 and HDAC2. This compound is associated with a higher number of differentially expressed genes and increased apoptosis in HCT116 cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JPS014 (TFA) involves the conjugation of a benzamide-based ligand to a VHL E3-ligase ligand through a linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of JPS014 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as chromatography and crystallization. The final product is stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
JPS014 (TFA) primarily undergoes degradation reactions facilitated by the VHL E3-ligase. It targets and degrades class I histone deacetylase (HDAC) enzymes, leading to changes in gene expression and increased apoptosis .
Common Reagents and Conditions
The degradation process involves the use of the VHL E3-ligase, which recognizes and binds to the target HDAC enzymes. The reaction conditions typically include physiological pH and temperature, as well as the presence of cellular cofactors and substrates .
Major Products Formed
The major products formed from the degradation of HDAC enzymes by JPS014 (TFA) include ubiquitinated HDAC proteins, which are subsequently degraded by the proteasome. This leads to changes in gene expression and increased apoptosis in target cells .
科学研究应用
JPS014 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of HDAC enzymes and the resulting changes in gene expression
Biology: Employed in cell biology research to investigate the role of HDAC enzymes in cellular processes such as apoptosis and differentiation
Medicine: Explored as a potential therapeutic agent for diseases associated with dysregulated HDAC activity, such as cancer and neurodegenerative disorders
Industry: Utilized in the development of new PROTAC-based therapeutics and as a reference compound in drug discovery
作用机制
JPS014 (TFA) exerts its effects by binding to class I histone deacetylase (HDAC) enzymes and recruiting the VHL E3-ligase. This leads to the ubiquitination and subsequent degradation of the target HDAC enzymes by the proteasome. The degradation of HDAC enzymes results in changes in gene expression and increased apoptosis in target cells .
相似化合物的比较
Similar Compounds
Givinostat hydrochloride monohydrate: Another HDAC inhibitor with similar applications in cancer and neurodegenerative disease research.
Entinostat: A selective HDAC inhibitor used in cancer research.
SKLB-23bb: A compound with similar HDAC inhibitory activity.
Uniqueness
JPS014 (TFA) is unique in its mechanism of action as a PROTAC, which not only inhibits HDAC activity but also promotes the degradation of HDAC enzymes. This dual mechanism of action results in more pronounced effects on gene expression and apoptosis compared to traditional HDAC inhibitors .
属性
分子式 |
C48H60F3N7O9S |
---|---|
分子量 |
968.1 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H59N7O7S.C2HF3O2/c1-30-41(61-29-49-30)32-18-16-31(17-19-32)26-48-44(58)38-25-35(54)27-53(38)45(59)42(46(2,3)4)52-39(55)15-9-7-5-6-8-12-24-60-28-40(56)50-34-22-20-33(21-23-34)43(57)51-37-14-11-10-13-36(37)47;3-2(4,5)1(6)7/h10-11,13-14,16-23,29,35,38,42,54H,5-9,12,15,24-28,47H2,1-4H3,(H,48,58)(H,50,56)(H,51,57)(H,52,55);(H,6,7)/t35-,38+,42-;/m1./s1 |
InChI 键 |
COZWHQPHRKVWKR-SHHXBDHBSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。